molecular formula C15H26O2 B1263811 15-Hydroxy-T-muurolol

15-Hydroxy-T-muurolol

Cat. No.: B1263811
M. Wt: 238.37 g/mol
InChI Key: IOQSQJRNINOLDG-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Hydroxy-T-muurolol is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antitumor Activity

15-Hydroxy-T-muurolol has been evaluated for its cytotoxic effects against various human tumor cell lines. In studies, it demonstrated moderate cytotoxicity with an IC50 value indicating its potential as an anticancer agent. Specifically, it was tested against a panel of 37 human tumor cell lines, revealing weak cytotoxic effects but still positioning it as a candidate for further research in cancer therapeutics .

Table 1: Cytotoxicity of this compound Against Tumor Cell Lines

Cell LineIC50 (µM)
Pro-myelocytic leukemia HL-60Moderate
Gastric carcinoma BGC-823Moderate
Adenocarcinoma MDA-MB-435Moderate

Antimicrobial Properties

Research has indicated that sesquiterpenes, including this compound, possess antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, although specific data on this compound is limited. The broader category of sesquiterpenes has shown promise in combating infections caused by both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Terpenoids are known to exhibit immunomodulatory effects, which could be beneficial in treating inflammatory diseases. While direct studies on this compound are sparse, the general class of terpenoids has been associated with significant anti-inflammatory activities .

Potential in Drug Development

Given its biological activities, there is ongoing interest in utilizing this compound in drug development. Its unique structure may allow for the synthesis of derivatives with enhanced efficacy and reduced toxicity. The exploration of structure-activity relationships is crucial, as modifications to the molecular structure could lead to more potent compounds with specific therapeutic applications .

Table 2: Potential Applications of this compound

Application AreaDescription
AntitumorPotential anticancer agent with moderate cytotoxicity against tumor cells
AntimicrobialMay exhibit activity against various bacterial strains
Anti-inflammatoryPossible use in treating inflammatory conditions
Drug DevelopmentBasis for synthesizing more effective derivatives

Case Studies and Research Findings

Several studies have documented the biological activities of sesquiterpenes related to this compound:

  • A study highlighted that compounds isolated from Streptomyces sp. exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that derivatives like this compound could be further explored for their therapeutic potential .
  • Another investigation into the antimicrobial properties of terpenoids found that certain derivatives showed promising results against pathogenic bacteria, indicating a potential avenue for developing new antimicrobial agents .

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1S,4S,4aR,8aS)-6-(hydroxymethyl)-1-methyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C15H26O2/c1-10(2)12-6-7-15(3,17)14-5-4-11(9-16)8-13(12)14/h8,10,12-14,16-17H,4-7,9H2,1-3H3/t12-,13-,14-,15-/m0/s1

InChI Key

IOQSQJRNINOLDG-AJNGGQMLSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]([C@@H]2[C@H]1C=C(CC2)CO)(C)O

Canonical SMILES

CC(C)C1CCC(C2C1C=C(CC2)CO)(C)O

Synonyms

15-hydroxy-T-muurolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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